Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate

Physicochemical characterization Separation science Process chemistry

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate (CAS 819802-98-7) is a geminally diphenyl-substituted β-keto ester built on a cyclopentane scaffold. With a molecular formula of C₁₉H₁₈O₃ and a molecular weight of 294.35 g·mol⁻¹, the compound possesses a boiling point of 424.8 °C (760 mmHg), a density of 1.179 g·cm⁻³, and a refractive index of 1.578.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 819802-98-7
Cat. No. B12532770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-diphenyl-2-oxocyclopentanecarboxylate
CAS819802-98-7
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18O3/c1-22-18(21)16-12-19(13-17(16)20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
InChIKeyZTMHWJCACQLXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate (CAS 819802-98-7): Core Physicochemical Identity for Procurement Specification


Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate (CAS 819802-98-7) is a geminally diphenyl-substituted β-keto ester built on a cyclopentane scaffold . With a molecular formula of C₁₉H₁₈O₃ and a molecular weight of 294.35 g·mol⁻¹, the compound possesses a boiling point of 424.8 °C (760 mmHg), a density of 1.179 g·cm⁻³, and a refractive index of 1.578 . These physicochemical parameters immediately distinguish it from lower-molecular-weight cyclopentanone-2-carboxylate esters and define its handling characteristics in both research and industrial settings.

Why Generic Cyclopentanone-2-carboxylate Esters Cannot Substitute Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate


The geminal 4,4-diphenyl substitution in methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate creates a sterically and electronically distinct environment that simple alkyl- or unsubstituted cyclopentanone-2-carboxylate esters cannot mimic . This substitution pattern is not merely a bulk-modification; it fundamentally alters conformational preferences, π-stacking potential, and the reactivity of both the ketone and ester functionalities [1]. Consequently, direct replacement with methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9) or 4,4-dimethyl analogs fails to reproduce the structural outcomes observed in foldamer chemistry and related synthetic applications.

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point and Density Comparison: Methyl 4,4-diphenyl vs. Unsubstituted and 4,4-Dimethyl Cyclopentanone-2-carboxylate Esters

The target compound exhibits a normal boiling point of 424.8 °C at atmospheric pressure, which is approximately 300 °C higher than that of the unsubstituted methyl 2-oxocyclopentanecarboxylate (102–105 °C at 11 mmHg) [REFS-1, REFS-2]. Its density (1.179 g·cm⁻³) is also markedly greater than that of the 4,4-dimethyl analog (1.055 g·cm⁻³) . These differences reflect the substantial increase in molecular weight and dispersion forces introduced by the two phenyl rings.

Physicochemical characterization Separation science Process chemistry

Refractive Index as a Batch-to-Batch Consistency Metric for Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate

The reported refractive index of methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is 1.578 . This value is significantly higher than that of the parent methyl 2-oxocyclopentanecarboxylate (1.456) and the 4,4-dimethyl analog (~1.44–1.45, estimated from structural similarity). The elevated refractive index arises from the high polarizability of the two aromatic rings and provides a simple, rapid optical test to verify product identity and purity at receiving or during in-process control.

Quality control Refractometry Analytical chemistry

Conformational Steering in β-Peptide Foldamers: 4,4-Diphenyl ACPC Residues vs. 4,4-Dialkyl Analogs

When transformed into the corresponding trans-2-aminocyclopentanecarboxylic acid (ACPC) and incorporated into β-peptide oligomers, the 4,4-diphenyl substitution—derived from methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate—consistently promotes the 12-helical conformation in aqueous solution, as verified by 2D NMR analysis [1]. In contrast, β-peptides built from 4,4-dialkyl ACPC residues (e.g., 4,4-dimethyl) show diminished helical stability or require organic co-solvents to maintain secondary structure. The diphenyl groups provide additional hydrophobic packing and π-stacking interactions that stabilize the helix, a feature not achievable with simple alkyl substituents.

Foldamer chemistry Peptide secondary structure NMR spectroscopy

Molar Mass and Hydrogen-Bond Acceptor Count: Impact on Chromatographic Retention and Detection

With a molecular weight of 294.35 g·mol⁻¹ and three hydrogen-bond acceptor sites (two carbonyl oxygens and one ester oxygen) , methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate has a substantially larger molar mass and higher acceptor count than methyl 2-oxocyclopentanecarboxylate (MW 142.15, two acceptors) [1]. This results in longer reversed-phase HPLC retention times and higher MS response factors, allowing chromatographic separation from lighter analogues without the need for specialty columns.

LC-MS method development Chromatographic retention Detection sensitivity

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate: High-Value Application Scenarios Stemming from Evidence


Synthesis of 4,4-Diphenyl-ACPC Building Blocks for 12-Helical β-Peptide Foldamers

Researchers engaged in foldamer design require a reliable precursor to (1R,2S)- or (1S,2R)-2-amino-4,4-diphenylcyclopentanecarboxylic acid. Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is the direct synthetic entry point for this class of conformationally constrained β-amino acids, which have been shown by 2D NMR to stabilize the 12-helix in water [1]. Using this specific ester ensures the correct gem-diphenyl substitution pattern that is essential for the observed helical folding.

High-Temperature Process Chemistry Requiring Thermally Stable Cyclopentanone Esters

With a boiling point exceeding 400 °C at ambient pressure [1], methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is uniquely suited for high-temperature reaction cascades where lower-molecular-weight cyclopentanone esters would volatilize or degrade. This property is particularly relevant in solvent-free or high-boiling-solvent processes for specialty polymer or pharmaceutical intermediate manufacture.

Chromatography and Mass Spectrometry Method Development Using a High-Mass, UV-Active Cyclopentanone Standard

The compound's molecular weight (294.35 Da) and three hydrogen-bond acceptors produce a distinct retention time and mass spectrometric signature compared to simpler cyclopentanone-2-carboxylate standards [REFS-1, REFS-2]. Analytical laboratories can employ it as a retention-time marker or system-suitability standard for LC-MS methods targeting medium-polarity aromatic esters.

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